N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide is bacterial topoisomerase II enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for controlling the topology and conformation of DNA, catalyzing the double strand breakage of DNA to allow strand passage .
Mode of Action
This compound interacts with its targets by inhibiting the action of DNA gyrase and topoisomerase IV . This inhibition disrupts the normal functioning of these enzymes, leading to an inability to properly manage DNA topology and conformation .
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV affects the DNA replication process. By inhibiting these enzymes, the compound disrupts the normal replication of bacterial DNA, which can lead to cell death .
Pharmacokinetics
Similar compounds in the quinolone family have been found to have good oral absorption and tissue distribution .
Result of Action
The result of this compound’s action is a high level of inhibition against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus . This makes it a promising candidate for the development of new antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide typically involves the reaction of thiophene derivatives with cyclopentanecarboxylic acid derivatives. One common method is the condensation reaction, where thiophene is reacted with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic five-membered ring containing sulfur.
2-Aminothiophene: A thiophene derivative with an amino group.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Uniqueness
N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide is unique due to the presence of both a thiophene ring and a cyclopentanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(11-3-1-2-4-11)13-7-5-10-6-8-15-9-10/h6,8-9,11H,1-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWDUFHOMJWOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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